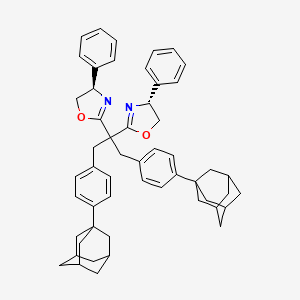
(4R,4'R)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a synthetic organic compound characterized by its unique structural features, including adamantane and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The key steps may include:
Formation of the adamantane-phenyl intermediates: This can be achieved through Friedel-Crafts alkylation reactions.
Coupling reactions: The adamantane-phenyl intermediates are then coupled with appropriate oxazole precursors under conditions such as palladium-catalyzed cross-coupling reactions.
Final assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions to facilitate the formation of the dihydrooxazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moieties, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the oxazole rings, potentially yielding dihydro derivatives.
Substitution: The phenyl rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its structural features may allow for interactions with specific biological targets.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moieties may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its combination of adamantane and oxazole moieties, which confer distinct physical and chemical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4R)-2-[1,3-bis[4-(1-adamantyl)phenyl]-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H58N2O2/c1-3-7-43(8-4-1)47-33-56-49(54-47)53(50-55-48(34-57-50)44-9-5-2-6-10-44,31-35-11-15-45(16-12-35)51-25-37-19-38(26-51)21-39(20-37)27-51)32-36-13-17-46(18-14-36)52-28-40-22-41(29-52)24-42(23-40)30-52/h1-18,37-42,47-48H,19-34H2/t37?,38?,39?,40?,41?,42?,47-,48-,51?,52?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJANXPXUAIGOJ-DKWHNGGDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)CC(CC5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7)(C9=NC(CO9)C1=CC=CC=C1)C1=NC(CO1)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C(CC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)(CC6=CC=C(C=C6)C78CC9CC(C7)CC(C9)C8)C1=N[C@@H](CO1)C1=CC=CC=C1)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H58N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8238867.png)




![2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione](/img/structure/B8238905.png)




![(3aS,8aR)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8238939.png)


![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B8238967.png)
